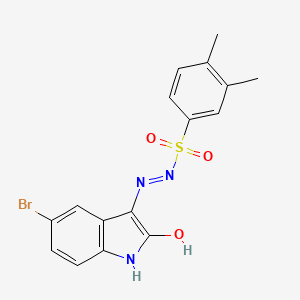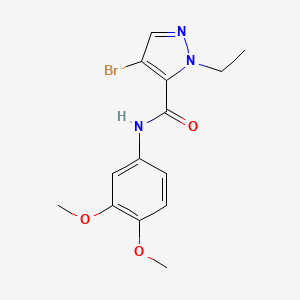![molecular formula C16H18N4O5S B6061222 methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B6061222.png)
methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTAB is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate is not yet fully understood. However, it is believed that methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancerous processes. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins that contribute to cancer progression.
Biochemical and Physiological Effects:
methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been found to exhibit a range of biochemical and physiological effects. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has also been found to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. In addition, methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate is also stable under a range of conditions, making it easy to handle and store. However, there are also some limitations to using methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate in lab experiments. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate is a relatively new compound, and its biological activity is not yet fully understood. In addition, the effects of methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate. One potential direction is to further investigate the mechanism of action of methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate. Understanding how methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate exerts its biological activity could lead to the development of more effective drugs based on this compound. Another potential direction is to investigate the potential of methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to determine the safety and efficacy of methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate in humans, which will be critical for its eventual use as a drug.
Synthesemethoden
Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate can be synthesized using a series of chemical reactions. The first step involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazole-3-carboxylic acid with thionyl chloride to form 4-morpholin-4-yl-1,2,5-thiadiazole-3-carbonyl chloride. The resulting compound is then reacted with methyl 2-amino benzoate in the presence of a base to form methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been extensively studied for its potential applications in the field of medicine. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has also been found to exhibit anti-cancer activity, making it a potential candidate for the treatment of various types of cancer. In addition, methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate has been found to exhibit anti-microbial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-23-16(22)11-4-2-3-5-12(11)17-13(21)10-25-15-14(18-26-19-15)20-6-8-24-9-7-20/h2-5H,6-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXCEDXQAXRANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=NSN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B6061142.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6061143.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061154.png)
![3-(3,4-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6061162.png)
![4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6061164.png)
![2-[(3-methoxyphenyl)amino]-8-(propoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6061170.png)

![1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6061178.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061200.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)